8-(Benzyloxy)-2-chloroquinoline
Overview
Description
8-(Benzyloxy)-2-chloroquinoline is a chemical compound belonging to the quinoline family, characterized by the presence of a benzyloxy group at the 8th position and a chlorine atom at the 2nd position of the quinoline ring.
Mechanism of Action
Target of Action
Similar compounds such as quinoline ethers have been reported to exhibit antimicrobial activities
Mode of Action
Quinoline ethers, a related group of compounds, have been shown to interact with their targets and cause changes that inhibit microbial growth . The specific interactions and resulting changes caused by 8-(Benzyloxy)-2-chloroquinoline remain to be elucidated.
Biochemical Pathways
It’s plausible that, like other antimicrobial agents, it may interfere with essential biochemical pathways in microbial cells, leading to their death or growth inhibition . The downstream effects of such interference could include disruption of microbial metabolism, replication, or other vital processes.
Result of Action
Given its potential antimicrobial activity , it may lead to the death or growth inhibition of microbial cells. The specific molecular and cellular mechanisms underlying these effects remain to be elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-2-chloroquinoline typically involves a nucleophilic substitution reaction. One common method includes the reaction of 8-hydroxyquinoline with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-2-chloroquinoline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted quinoline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under basic conditions
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydrogen-substituted quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
8-(Benzyloxy)-2-chloroquinoline has been explored for its antimicrobial properties. Studies have shown that it exhibits significant growth inhibitory activity against various bacterial and fungal species, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Aspergillus niger .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties and used as a reference compound in studies.
2-Chloroquinoline: Shares structural similarities but lacks the benzyloxy group, which may affect its biological activity.
Uniqueness
8-(Benzyloxy)-2-chloroquinoline stands out due to the presence of both the benzyloxy and chlorine substituents, which may contribute to its enhanced antimicrobial activity compared to its analogs .
Properties
IUPAC Name |
2-chloro-8-phenylmethoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-10-9-13-7-4-8-14(16(13)18-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEHWTGNWJVDEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621926 | |
Record name | 8-(Benzyloxy)-2-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343788-51-2 | |
Record name | 8-(Benzyloxy)-2-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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